molecular formula C12H26O4 B13951911 1,1,3,3-Tetraethoxybutane CAS No. 41616-93-7

1,1,3,3-Tetraethoxybutane

Cat. No.: B13951911
CAS No.: 41616-93-7
M. Wt: 234.33 g/mol
InChI Key: WZCHUCADTFEGJK-UHFFFAOYSA-N
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Description

1,1,3,3-Tetraethoxybutane: is an organic compound with the molecular formula C12H26O4 . It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetraethoxybutane can be synthesized through the reaction of butane-1,3-diol with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the tetraethoxy derivative.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous feeding of butane-1,3-diol and ethanol into a reactor equipped with an acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is distilled to achieve the required purity.

Chemical Reactions Analysis

Types of Reactions: 1,1,3,3-Tetraethoxybutane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted butane derivatives.

Scientific Research Applications

1,1,3,3-Tetraethoxybutane is used in several scientific research applications, including:

    Chemistry: It serves as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: It is used in the study of biochemical pathways and enzyme reactions.

    Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1,3,3-Tetraethoxybutane involves its ability to undergo various chemical transformations. Its molecular structure allows it to participate in oxidation, reduction, and substitution reactions, making it a versatile reagent. The ethoxy groups can be easily replaced or modified, enabling the compound to interact with different molecular targets and pathways.

Comparison with Similar Compounds

  • 1,1,3,3-Tetramethoxypropane
  • 1,1,3,3-Tetraethoxypropane
  • 1,1,3,3-Tetramethoxybutane

Comparison: 1,1,3,3-Tetraethoxybutane is unique due to its specific ethoxy groups, which provide distinct reactivity compared to similar compounds like 1,1,3,3-Tetramethoxypropane. The presence of ethoxy groups makes it more suitable for certain reactions, particularly those requiring the introduction of ethyl groups. Its stability and reactivity profile also differ, making it a preferred choice in specific synthetic applications.

Properties

CAS No.

41616-93-7

Molecular Formula

C12H26O4

Molecular Weight

234.33 g/mol

IUPAC Name

1,1,3,3-tetraethoxybutane

InChI

InChI=1S/C12H26O4/c1-6-13-11(14-7-2)10-12(5,15-8-3)16-9-4/h11H,6-10H2,1-5H3

InChI Key

WZCHUCADTFEGJK-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(C)(OCC)OCC)OCC

Origin of Product

United States

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